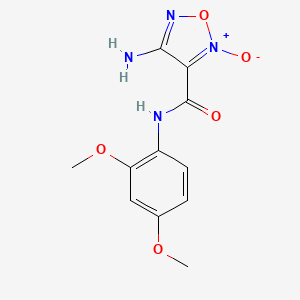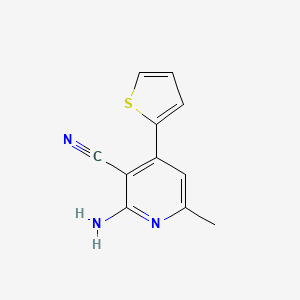![molecular formula C27H25F3N2O2S B11489069 2-{2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B11489069.png)
2-{2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile is a complex organic compound featuring a trifluoromethyl group, a quinoline derivative, and a cyclooctathiophene structure.
Preparation Methods
The synthesis of 2-{2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile involves multiple steps, including the formation of the quinoline and cyclooctathiophene moieties. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-{2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with target proteins. The quinoline and cyclooctathiophene moieties contribute to the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and trifluoromethyl-substituted molecules. Compared to these compounds, 2-{2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile is unique due to its combination of structural features, which confer distinct chemical and biological properties . Similar compounds include:
- Quinoline derivatives
- Trifluoromethyl-substituted aromatic compounds
- Cyclooctathiophene derivatives
Properties
Molecular Formula |
C27H25F3N2O2S |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-[2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-3H-quinolin-1-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile |
InChI |
InChI=1S/C27H25F3N2O2S/c28-27(29,30)17-12-10-16(11-13-17)19-14-24(34)32(21-7-5-8-22(33)25(19)21)26-20(15-31)18-6-3-1-2-4-9-23(18)35-26/h10-13,19H,1-9,14H2 |
InChI Key |
AVZSFGRTDDGJKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)N3C4=C(C(CC3=O)C5=CC=C(C=C5)C(F)(F)F)C(=O)CCC4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B11488986.png)
![Methyl 1-{2-[4-(dimethylsulfamoyl)benzamido]benzenesulfonyl}pyrrolidine-2-carboxylate](/img/structure/B11489004.png)
![3-(4-Fluorophenyl)-5-oxo-7-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11489008.png)

![N-{2-[(5-chloropyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide](/img/structure/B11489019.png)
![5,7-Diethyl-2-(1-hydroxy-2-methyl-2-propanyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11489020.png)
![ethyl {4-bromo-2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]phenoxy}acetate](/img/structure/B11489021.png)
![5-(furan-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11489027.png)
![3,4,5-triethoxy-N-[4-(pyridine-4-carbonyl)phenyl]benzamide](/img/structure/B11489028.png)
![methyl 8-chloro-4-(diethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11489030.png)
![N-(3-acetylphenyl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11489031.png)
![2,4-difluoro-1,3-di(morpholin-4-yl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11489039.png)

![1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B11489047.png)
